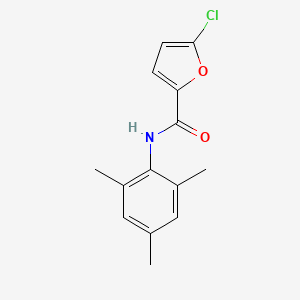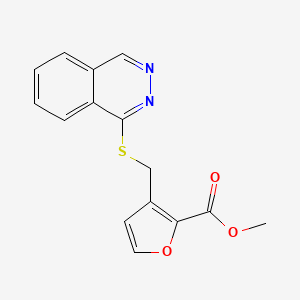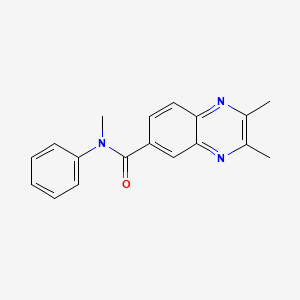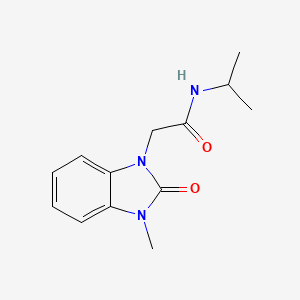
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide is a chemical compound that belongs to the family of quinoline carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. The purpose of
作用机制
The mechanism of action of 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide is not fully understood. However, studies have suggested that this compound may act on the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide has been shown to have several biochemical and physiological effects. In pharmacology, this compound has been shown to reduce the symptoms of psychosis and inflammation. It has also been shown to have analgesic effects. In biochemistry, it has been shown to inhibit the mitochondrial respiratory chain and oxidative phosphorylation. Additionally, this compound has been shown to have fluorescent properties, making it useful as a probe for the detection of metal ions.
实验室实验的优点和局限性
One of the advantages of using 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide in lab experiments is its ability to selectively target specific receptors in the brain and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have fluorescent properties, making it useful as a probe for the detection of metal ions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
未来方向
There are several potential future directions for the study of 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide. One area of research could focus on the development of new drugs based on the structure of this compound for the treatment of psychosis, inflammation, and pain. Another area of research could focus on the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on the mitochondrial respiratory chain and oxidative phosphorylation.
合成方法
The synthesis of 2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide involves the reaction of 2,6-dimethylquinoline-3-carboxylic acid with isopropylamine in the presence of a coupling agent. The reaction is carried out in a solvent under reflux conditions. The resulting product is then purified by recrystallization to obtain a pure compound with a high yield.
科学研究应用
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to exhibit antipsychotic and anti-inflammatory properties. It has also been investigated for its potential use as an analgesic drug. In biochemistry, it has been studied for its effects on the mitochondrial respiratory chain and oxidative phosphorylation. Additionally, this compound has been explored for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-9(2)16-15(18)13-8-12-7-10(3)5-6-14(12)17-11(13)4/h5-9H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVHQJJHEREBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-propan-2-ylquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)

![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)

![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
![7-Anilino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7471711.png)
![N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7471719.png)

![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione](/img/structure/B7471737.png)